2H-Isoxazolo[4,5-f]indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
146781-78-4 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 |
IUPAC Name |
2H-pyrrolo[3,2-f][1,2]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-10-8-4-9-7(3-6(1)8)5-11-12-9/h1-5,11H |
InChI Key |
YLAGZBOLCBLICY-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C1=CC3=CNOC3=C2 |
Synonyms |
2H-Pyrrolo[3,2-f]-1,2-benzisoxazole(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2h Isoxazolo 4,5 F Indole and Its Derivatives
Strategic Approaches to the Isoxazolo[4,5-f]indole Core Structure
The assembly of the core tricyclic structure is the primary challenge. General strategies prevalent in heterocyclic chemistry offer potential pathways.
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions, which combine three or more reactants in a single operation to form a complex product, are a powerful tool for building heterocyclic libraries. While MCRs for the synthesis of substituted isoxazoles and indoles are well-established, no specific MCRs have been reported for the direct assembly of the 2H-Isoxazolo[4,5-f]indole scaffold. nih.govresearchgate.netrsc.org
A hypothetical MCR approach could involve a suitably designed indole (B1671886) precursor that participates in a reaction cascade with other components to build the isoxazole (B147169) ring in situ. However, the development of such a specific reaction remains a prospective synthetic goal.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition of Nitrile Oxides)
The 1,3-dipolar cycloaddition is the most common and versatile method for constructing the isoxazole ring. wikipedia.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, typically an alkyne or an alkene.
For the synthesis of this compound, an intramolecular nitrile oxide cycloaddition (INOC) would be a highly effective strategy. This would require an indole precursor substituted at the C5 and C6 positions with groups that can act as the nitrile oxide precursor and the dipolarophile. For instance, a 6-alkynyl-5-indolecarboxaldoxime or a 6-ethynyl-5-nitroindole could serve as a starting point. The in situ generation of the nitrile oxide from the aldoxime or nitro group would trigger an intramolecular cyclization with the adjacent alkyne, directly forming the fused isoxazole ring. While INOC is a powerful tool for creating fused isoxazoles, its specific application to yield the Isoxazolo[4,5-f]indole system is not described in the reviewed literature. mdpi.com
Cascade and Annulation Processes
Cascade reactions, involving a sequence of intramolecular transformations, provide an elegant route to complex polycyclic systems. Research into the synthesis of related fused systems, such as isoxazolo[5′,4′:5,6]pyrido[2,3-b]indoles, has utilized cascade processes involving condensation followed by reductive cyclization. nih.govresearchgate.netresearchgate.net A similar approach could be envisioned starting from a 6-acetyl-5-aminoindole derivative. Condensation with hydroxylamine (B1172632) could form an oxime, which might then undergo an oxidative cyclization to form the isoxazole ring.
Alternatively, annulation strategies involving the ring-opening of an isoxazole to react with an adjacent functional group on a benzene (B151609) ring could be adapted. However, these methods are highly dependent on the specific substitution pattern and reactivity of the precursors, and no direct examples for the target scaffold have been reported. researchgate.net
Functionalization and Derivatization Strategies
Once the core scaffold is synthesized, its further modification is crucial for developing derivatives with potential applications.
Regioselective Functionalization Techniques
The regioselective functionalization of the this compound ring would likely be governed by the inherent electronic properties of the fused system. The indole portion is electron-rich and typically undergoes electrophilic substitution at the C3 position (if available) or C2. The isoxazole ring is generally more electron-deficient.
Therefore, electrophilic aromatic substitution (e.g., halogenation, nitration) would be expected to occur on the indole part of the molecule, likely on the benzene ring portion at positions C4 or C7, depending on directing group effects. Nucleophilic or metal-catalyzed cross-coupling reactions might be employed by first installing a handle, such as a halogen, onto a specific position. Studies on related fused indole systems demonstrate that regioselectivity can be achieved, but this would need to be determined empirically for the this compound core. researchgate.netnih.govias.ac.in
Late-Stage Modification of Peptides and Complex Substrates
Late-stage modification involves attaching a molecular fragment to a complex molecule like a peptide in the final stages of a synthesis. This is a powerful strategy in drug discovery. rsc.org The indole moiety of tryptophan is a common target for such modifications. nih.gov
A pre-formed and functionalized this compound derivative could potentially be used as a building block in peptide synthesis or be conjugated to a peptide post-synthesis. For example, an Isoxazolo[4,5-f]indole carrying a carboxylic acid could be coupled to an amine group on a peptide. Conversely, if the scaffold were incorporated into an unnatural amino acid, it could be integrated directly into a peptide chain via solid-phase peptide synthesis. While methods exist for modifying peptides with various heterocyclic moieties, the use of the specific this compound scaffold in this context has not been reported. rsc.org
Catalytic Systems in this compound Synthesis
The formation of the isoxazole ring, a key step in the synthesis of this compound, is often facilitated by various catalytic systems. These catalysts play a crucial role in activating substrates, controlling regioselectivity, and improving reaction efficiency.
Transition metals, particularly palladium and copper, are widely employed in the synthesis of isoxazoles and related heterocyclic systems due to their versatile catalytic activities. nih.gov
Palladium-Catalyzed Reactions:
A notable application of palladium catalysis is in the synthesis of functionalized indoles from N-(2-allylphenyl) benzamide, which proceeds via a tandem allylic isomerization and furan (B31954) Diels-Alder reaction. mdpi.comrsc.org Such complex transformations showcase the ability of palladium catalysts to orchestrate multiple bond-forming events in a single operation, a strategy that could be envisioned for the assembly of the this compound skeleton.
Copper-Catalyzed Reactions:
Copper catalysts are well-known for their utility in 1,3-dipolar cycloaddition reactions, a cornerstone in isoxazole synthesis. nih.gov The copper-catalyzed reaction of alkynes with in situ generated nitrile oxides is a common method for constructing the isoxazole ring. This methodology could be applied to an indole-containing alkyne to build the fused this compound system. Copper-catalyzed annulation reactions have also been developed for the synthesis of various nitrogen-containing heterocycles, including indole derivatives. nih.govdicp.ac.cnrsc.orgrsc.org For example, a copper-catalyzed annulation of diazo esters with propargyl amines has been reported for the synthesis of 2,5-dihydropyrroles, showcasing the versatility of copper in facilitating ring-forming reactions. rsc.org
A relevant example is the copper-catalyzed synthesis of benzo nih.govresearchgate.netthiazolo[3,2-a]indoles from elemental sulfur and 1-(2-iodophenyl)-1H-indoles, which demonstrates the ability of copper to catalyze the formation of fused heterocyclic systems involving an indole core. rsc.org
The following table summarizes representative transition metal-catalyzed reactions that could be conceptually applied to the synthesis of this compound.
| Catalyst | Reaction Type | Potential Application for this compound Synthesis |
| Palladium | Intramolecular Cyclization | Cyclization of a functionalized indole precursor to form the isoxazole ring. |
| C-H Activation/Annulation | Annulation of an isoxazole ring onto the indole core via C-H activation. | |
| Tandem Reactions | Multi-step cascade reaction to build the fused system in one pot. | |
| Copper | 1,3-Dipolar Cycloaddition | Reaction of an indole-alkyne with a nitrile oxide to form the isoxazole ring. |
| Annulation | Annulation of a suitable precursor onto the indole backbone to form the isoxazole moiety. |
In recent years, organocatalysis and photocatalysis have emerged as powerful, metal-free alternatives for the synthesis of complex organic molecules, including heterocyclic systems.
Organocatalysis:
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This approach offers advantages such as low toxicity, stability, and the ability to perform asymmetric synthesis. For the synthesis of isoxazole-containing compounds, organocatalytic methods have been developed, for instance, in the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles. rsc.org While a direct application to the this compound system is yet to be reported, the principles of organocatalysis could be applied to the enantioselective synthesis of precursors or the final cyclization step. For example, an organocatalytic cascade reaction could potentially be designed to construct the fused ring system in a stereocontrolled manner. nih.govrsc.org
Photocatalysis:
Photocatalysis uses light to drive chemical reactions, often under mild conditions. Visible-light photocatalysis has been successfully employed for the synthesis of various heterocycles, including oxazoles and isoxazoles. nih.govresearchgate.net For instance, the synthesis of substituted oxazoles from α-bromoketones and benzylamines has been achieved using a ruthenium-based photocatalyst. nih.gov The synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids has also been reported via an intramolecular cycloaddition under metal-free photocatalytic conditions. nih.gov These examples suggest that a photocatalytic approach, possibly involving an intramolecular cyclization of a suitably designed indole derivative, could be a promising strategy for the synthesis of this compound.
The following table provides an overview of organocatalytic and photocatalytic strategies with potential relevance to the synthesis of this compound.
| Catalysis Type | Catalyst Example | Reaction Type | Potential Application |
| Organocatalysis | Chiral Amines, Thioureas | Asymmetric Michael Addition, Cascade Reactions | Enantioselective synthesis of precursors or the fused ring system. |
| Photocatalysis | Ruthenium complexes, Organic dyes | Radical Cyclization, Annulation | Intramolecular cyclization of a functionalized indole to form the isoxazole ring under mild conditions. |
Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency.
Performing organic reactions in water or bio-based solvents is a key aspect of green chemistry. While many traditional organic reactions require anhydrous organic solvents, the development of water-tolerant catalytic systems has enabled the synthesis of various heterocycles in aqueous media. For instance, the synthesis of 2-substituted indoles has been achieved via a palladium-catalyzed cyclization in an aqueous micellar medium. nih.gov The use of water as a solvent is not only environmentally benign but can also in some cases enhance reaction rates and selectivities. The synthesis of indole derivatives via an acetylene-activated SNAr/intramolecular cyclization cascade has been demonstrated in water or DMSO. rsc.org
Nanocatalysis involves the use of catalysts in the form of nanoparticles, which often exhibit enhanced catalytic activity and selectivity due to their high surface-area-to-volume ratio. Nanocatalysts can also be more easily recovered and reused, contributing to the sustainability of the process. While specific applications of nanocatalysis to the synthesis of this compound have not been reported, the use of nanocatalysts in the synthesis of isoxazoles is an active area of research. For example, copper on alumina (B75360) (Cu/Al2O3) has been used as a recyclable catalyst for the solvent-free synthesis of 3,5-disubstituted isoxazoles under ball-milling conditions. nih.gov Although not Nano-MgO, this highlights the potential of solid-supported nanocatalysts in green isoxazole synthesis. The development of novel nanocatalysts, potentially including nano-MgO, could offer efficient and environmentally friendly routes to isoxazole-containing heterocycles like this compound.
The following table summarizes green and sustainable approaches that could be applied to the synthesis of this compound.
| Green Approach | Example | Potential Benefit for this compound Synthesis |
| Aqueous Media | Water, Micellar Solutions | Reduced use of volatile organic compounds, potentially improved reaction rates and selectivity. |
| Nanocatalysis | Cu/Al2O3 | High catalytic efficiency, catalyst recyclability, potential for solvent-free conditions. |
Chemical Reactivity and Mechanistic Investigations of 2h Isoxazolo 4,5 F Indole
Elucidation of Reaction Pathways and Intermediate Formation
The synthesis of isoxazole-fused indole (B1671886) systems, such as 2H-Isoxazolo[4,5-f]indole, can be achieved through various strategic approaches that often involve intramolecular cyclization reactions. A common pathway involves the reaction of an appropriately substituted indole precursor. For instance, the synthesis of indole-3-isoxazole-5-carboxamide derivatives begins with the treatment of 3-acetylindole (B1664109) with diethyl oxalate (B1200264) in the presence of a base to form ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate. nih.gov This intermediate then reacts with hydroxylamine (B1172632) hydrochloride to yield ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate. nih.gov The isoxazole (B147169) ring is formed through the condensation of the diketone with hydroxylamine, followed by cyclization and dehydration.
Another approach involves the intramolecular cycloaddition of nitrile oxides. For example, the synthesis of isoxazole-fused tricyclic quinazoline (B50416) derivatives has been achieved under metal-free conditions using tert-butyl nitrite (B80452) (TBN) to form a 1,3-dipolar nitrile oxide from a propargyl-substituted methyl azaarene. mdpi.com This is followed by an intramolecular cycloaddition. Similarly, 4-carbomethoxynaphtho[2,1-c]isoxazoles can be synthesized from methyl 3-(alkynylphenyl)-2-propenoates via an intramolecular nitrile oxide cycloaddition. nih.gov
The formation of the isoxazolo[5,4-b]pyridine (B12869864) derivative, a related heterocyclic system, occurs through the nucleophilic addition of an amino group of an isoxazole to an activated double bond, followed by elimination, cyclization, and aromatization. clockss.org Specifically, the reaction of 5-amino-3-methylisoxazole (B44965) with 2-(bis(methylthio)methylene)malononitrile involves the initial addition of the amino group, elimination of methylthiol, and subsequent intramolecular nucleophilic addition of the isoxazole-C4 to a nitrile function to form the fused pyridine (B92270) ring. clockss.org
In the synthesis of spirooxindole derivatives, a three-component tandem Knoevenagel/Michael addition reaction catalyzed by a Brønsted acid can be employed. researchgate.net This method offers a highly convergent and efficient pathway to complex heterocyclic systems containing the isoxazole moiety.
The following table summarizes key synthetic transformations leading to isoxazole-fused systems.
| Starting Material(s) | Key Reagents/Conditions | Intermediate(s) | Final Product Type |
| 3-Acetylindole, Diethyl oxalate | Base, Hydroxylamine hydrochloride | Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | Indole-3-isoxazole-5-carboxylate |
| Propargyl-substituted methyl azaarenes | tert-Butyl Nitrite (TBN) | Nitrile oxide | Isoxazole-fused tricyclic quinazolines |
| Methyl 3-(alkynylphenyl)-2-propenoates | - | Nitrile oxide | 4-Carbomethoxynaphtho[2,1-c]isoxazoles |
| 5-Amino-3-methylisoxazole, 2-(bis(methylthio)methylene)malononitrile | Heat | - | Isoxazolo[5,4-b]pyridine derivative |
| Isatin, Amine, Active methylene (B1212753) compound | Brønsted acid | Knoevenagel adduct, Michael adduct | [Indoline-3,4'-isoxazolo[5,4-b]pyridine fused spirooxindole |
Iminium ion intermediates play a significant role in certain synthetic routes leading to isoxazole-containing heterocyclic systems. In the context of organocatalysis, the reaction of an enal with a chiral secondary amine catalyst can form a chiral iminium intermediate. acs.org This intermediate can then undergo a conjugated addition with a nucleophile, leading to the formation of a chiral enamine. acs.org Subsequent carbocyclization of this enamine can release the final spiroheterocycle product. acs.org
Nucleophilic additions are fundamental to the construction and derivatization of the this compound core and related structures. The synthesis of isoxazolo[5,4-b]pyridine derivatives relies on the nucleophilic addition of an amino group to an activated double bond, followed by intramolecular cyclization where the isoxazole C4-position acts as a nucleophile attacking a nitrile function. clockss.org
Furthermore, the derivatization of the indole nucleus often involves nucleophilic displacement reactions. For example, the dimethylamino group in gramine, an indole derivative, is a good leaving group and can be easily displaced by nucleophiles like cyanide or acetamidomalonate anions. bhu.ac.in This reactivity allows for the introduction of various functional groups at the C-3 position of the indole ring, a strategy that can be adapted for the synthesis of precursors to this compound.
The Michael addition of soft carbon nucleophiles to alkylidene isoxazol-5-ones provides a divergent route to β-branched carbonyl compounds, showcasing the utility of nucleophilic additions to isoxazole-based scaffolds. acs.org In the synthesis of indole-isoxazole hybrids, the coupling of 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid with various amines is achieved using activating agents like EDC/HOBt, which facilitate the nucleophilic attack of the amine on the activated carboxylic acid. nih.gov
A summary of reactions involving iminium ion intermediates and nucleophilic additions is presented below.
| Reaction Type | Intermediate/Reactant | Nucleophile | Product Type |
| Conjugated Addition | Chiral Iminium Ion | - | Chiral Enamine |
| Intramolecular Cyclization | - | Isoxazole C4-position | Isoxazolo[5,4-b]pyridine |
| Nucleophilic Displacement | Gramine (Indole derivative) | Cyanide, Acetamidomalonate | C3-substituted Indoles |
| Michael Addition | Alkylidene isoxazol-5-ones | Soft carbon nucleophiles | β-Branched carbonyl compounds |
| Amide Coupling | Activated Carboxylic Acid | Amines | Indole-isoxazole carboxamides |
Chemical Transformations and Functional Group Interconversions
The isoxazole ring, while generally stable, can undergo ring-opening reactions under specific conditions. For instance, peracid-induced ring opening of certain hexahydro-2H-isoxazolo[2,3-a]pyridines can lead to the formation of second-generation cyclic aldonitrones. researchgate.net The regiochemistry of this ring opening is dictated by the orientation of the nitrogen lone pair and involves an intramolecular kinetic deprotonation of a nitroxonium ion intermediate. researchgate.net
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide, and it has been applied to precursors of isoxazole-fused systems. ymerdigital.comsolubilityofthings.com This rearrangement is typically catalyzed by acids such as sulfuric acid, or other reagents like thionyl chloride and phosphorus pentachloride, which convert the oxime's hydroxyl group into a good leaving group. mvpsvktcollege.ac.inwikipedia.org The reaction proceeds through the formation of a nitrilium ion intermediate, which is then attacked by water to yield the corresponding amide. solubilityofthings.commvpsvktcollege.ac.in For unsymmetrical ketoximes, the group that is anti-periplanar to the hydroxyl group migrates preferentially. mvpsvktcollege.ac.inwikipedia.org
In the context of isoxazole synthesis, a Beckmann-type rearrangement has been observed during the attempted Schmidt reaction on an indenone–benzonitrile oxide adduct, leading to nitrile/isoxazole formation via Beckmann fragmentation. mdpi.com The rearrangement of ketoximes in an acidic medium can produce N-substituted amides, which can then be used in subsequent cyclization reactions to form fused heterocyclic systems. ymerdigital.com For example, the Beckmann rearrangement of an oxime derived from 3-benzoylmethyl indolin-2-one, followed by cyclocondensation of the resulting amide, has been used to synthesize a pyrrolo-indole derivative. ymerdigital.com
The following table highlights key aspects of ring opening and rearrangement reactions.
| Reaction Type | Substrate | Key Reagents/Conditions | Intermediate(s) | Product Type |
| Ring Opening | Hexahydro-2H-isoxazolo[2,3-a]pyridines | Peracid | Nitroxonium ion | Cyclic aldonitrones |
| Beckmann Rearrangement | Ketoxime | Acid (e.g., H₂SO₄), Thionyl chloride | Nitrilium ion | N-substituted amide |
| Beckmann Fragmentation | Indenone–benzonitrile oxide adduct | Schmidt reaction conditions | - | Nitrile/isoxazole |
| Beckmann Rearrangement/Cyclocondensation | Oxime of 3-benzoylmethyl indolin-2-one | Acid, NH₄OAc in AcOH | Amide | Pyrrolo-indole derivative |
The this compound scaffold and related structures are amenable to a variety of derivatization reactions, enabling the generation of compound libraries for various applications. A general strategy for functionalizing azaindole rings, which can be applied to isoxazoloindoles, involves the installation of a halide (bromo, chloro, or iodo), aldehyde, cyano, or carboxy group, which can then be converted into other desired functionalities. google.com
The synthesis of indole-isoxazole hybrids often involves the coupling of a carboxylic acid on the isoxazole ring with a library of different amines to produce a series of carboxamide derivatives. nih.gov This is a common and effective method for generating a diverse set of compounds from a common intermediate.
Focused libraries of trisubstituted isoxazoles have been synthesized to explore structure-activity relationships. nih.gov This involves diversifying substituents at different positions of the isoxazole ring. For example, a library of C-5 derivatives of an isoxazole core was designed and synthesized to investigate the hydrogen bonding character of a pyrrole (B145914) moiety. nih.gov The synthesis of these libraries can be facilitated by efficient reactions such as nucleophilic substitution. For instance, mesylation of an alcohol followed by in situ addition of a substituted aniline (B41778) provides an efficient route to a variety of N-substituted derivatives. nih.gov
The development of efficient methodologies to access small molecules of medicinal utility is a major focus, and the isoxazole moiety is a key component in many compound libraries. ymerdigital.com Chemo-selective, three-component tandem reactions have been used for the facile synthesis of a library of [indoline-3,4'-isoxazolo[5,4-b]pyridine fused spirooxindole derivatives. researchgate.net
The table below provides examples of derivatization reactions for library generation.
| Scaffold | Derivatization Strategy | Reagents/Conditions | Library Type |
| Azaindole | Installation and conversion of functional groups | Halogenating agents, oxidizing agents, etc. | Substituted heteroaryl, aryl, and amide derivatives |
| Indole-isoxazole carboxylic acid | Amide coupling with various amines | EDC/HOBt, DMAP | Indole-isoxazole carboxamides |
| Trisubstituted isoxazole | Diversification at C-5 position | Various synthetic routes | C-5 substituted isoxazole derivatives |
| Alcohol on isoxazole precursor | Nucleophilic substitution | Mesyl chloride, various anilines | N-aryl substituted isoxazoles |
| Isatin, amine, active methylene compound | Three-component tandem reaction | Brønsted acid | [Indoline-3,4'-isoxazolo[5,4-b]pyridine fused spirooxindoles |
Computational and Theoretical Studies of 2h Isoxazolo 4,5 F Indole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods are used to determine a wide range of properties, from the stability of a molecule to the sites most susceptible to chemical attack.
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecules. acu.edu.innih.gov By approximating the electron density of a system, DFT can be used to optimize the molecular geometry, yielding information about bond lengths, bond angles, and dihedral angles. doi.org A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a stable and accurate representation of the molecule's ground state. acu.edu.indoi.org For novel compounds like 2H-Isoxazolo[4,5-f]indole, DFT calculations would be the first step in silico to predict its most stable three-dimensional conformation. Theoretical vibrational frequencies calculated via DFT can also be correlated with experimental FT-IR spectra to confirm the structure. nih.govdoi.org
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. numberanalytics.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.comresearchgate.net For this compound, the distribution of the HOMO and LUMO across the fused ring system would indicate the regions most likely to be involved in electron-donating and electron-accepting interactions, respectively. This analysis is crucial for predicting how the molecule might behave in chemical reactions, such as cycloadditions. mdpi.com
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 2-Aminoterephthalic Acid | - | - | 3.86 | researchgate.net |
| Thiazolidinone Derivative | - | - | - | doi.org |
| Isoxazole (B147169) Derivative (5f) | - | - | - | acu.edu.in |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. uni-muenchen.detandfonline.com It is an invaluable tool for predicting how a molecule will interact with other species, particularly charged reactants. uni-muenchen.de The MEP map is color-coded, with red areas indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue areas indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). tandfonline.commdpi.com For this compound, an MEP analysis would highlight the electronegative nitrogen and oxygen atoms of the isoxazole ring as potential sites for hydrogen bonding or interaction with electrophiles. uni-muenchen.de The distribution of charge across the indole (B1671886) portion would also be visualized, offering a complete picture of the molecule's electrostatic landscape. bhu.ac.in Mulliken population analysis is a computational method used to calculate partial atomic charges, providing quantitative data on the charge distribution within the molecule. bhu.ac.in
Molecular Modeling and Simulation Techniques
Beyond static electronic properties, molecular modeling techniques simulate the dynamic behavior of molecules and their interactions with biological macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. semanticscholar.orgnih.gov Studies on isoxazole-indole derivatives have shown their potential as selective estrogen receptor modulators (SERMs). nih.gov In such a study, derivatives of an isoxazole-indole scaffold were docked into the binding cavity of the human estrogen receptor (ERα). nih.gov The analysis revealed key interactions with amino acid residues like Arg 394, Glu 353, and Asp 351, which are critical for binding affinity. nih.gov For this compound, molecular docking studies could be performed against various cancer-related targets or other enzymes to explore its potential as a therapeutic agent. semanticscholar.org The strength of the interaction is quantified by a docking score or binding affinity, which helps in ranking potential candidates. tandfonline.com The analysis of hydrogen bonds, hydrophobic interactions, and π-π stacking interactions provides a detailed understanding of the ligand-receptor complex. acs.org
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Source |
| Isoxazole-indole derivatives | Estrogen Receptor (1ERRα) | Varies | Arg 394, Glu 353, Asp 351, Leu 346 | nih.gov |
| Isoxazole derivative (5b) | Cyclooxygenase (COX) | - | - | nih.gov |
| Trisubstituted isoxazoles | RORγt | - | Leu353, Lys354 | acs.org |
| Isoxazole derivatives | CYP450 | Varies | Valine, Leucine, Isoleucine | semanticscholar.org |
Molecular Dynamics (MD) Simulations for System Stability and Dynamics
Research on various isoxazole derivatives has employed MD simulations to explore their binding modes and stability within the active sites of enzymes and receptors. mdpi.commdpi.comacs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the stability of the ligand-protein complex. mdpi.com For instance, a study on isoxazole derivatives as farnesoid X receptor (FXR) agonists utilized MD simulations to understand the binding modes and interactions between the ligands and the receptor's ligand-binding domain. nih.govmdpi.com The simulations highlighted the importance of specific amino acid residues in forming stable interactions with the isoxazole-containing ligands. nih.govmdpi.com
In a similar vein, MD simulations have been used to assess the stability of isoxazole-based antibacterial agents within the active sites of bacterial proteins. mdpi.com These studies help in rationalizing the observed biological activity and provide a basis for designing more potent inhibitors. The stability of the ligand-receptor complex, as determined by MD simulations, is often a key indicator of the compound's potential efficacy. mdpi.com
A summary of representative findings from MD simulations on related isoxazole derivatives is presented in the table below.
| Compound Class | Target Protein | Key Findings from MD Simulations | Reference |
| Isoxazole derivatives | Farnesoid X Receptor (FXR) | Conformational motions of specific loops in the ligand-binding domain were crucial for protein stability and ligand activity. Hydrophobic interactions and salt bridges were identified as significant for protein-ligand binding. | nih.govmdpi.com |
| Functionalized isoxazoles | Bacterial proteins (E. coli, S. aureus, B. subtilis) | The simulations demonstrated the stability of the ligand-receptor complex, supporting the potential of these compounds as antibacterial agents. | mdpi.com |
| Isoxazole-piperazine derivatives | Human topoisomerase II | MD simulations confirmed the stability of the compounds within the target protein's active site. | researchgate.net |
| Isoxazole derivatives | Carbonic Anhydrase (CA) | Extensive MD simulations supported the in vitro enzyme inhibition results, with the most promising inhibitors showing stable binding. | acs.org |
These examples underscore the utility of MD simulations in elucidating the dynamic behavior and binding stability of isoxazole-containing compounds. Such studies on this compound and its derivatives could provide valuable information for their development as therapeutic agents.
In Silico Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a crucial in silico technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological activity. nih.govresearchgate.net This model can then be used as a 3D query in virtual screening to search large compound libraries for novel molecules with the potential for similar activity. The isoxazole ring is recognized as a significant pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netinnovareacademics.in
While specific pharmacophore models for this compound are not documented in the available literature, studies on related isoxazole and indole derivatives have successfully employed this approach. For example, a pharmacophore model was constructed for isoxazole-based analogues targeting the system xc- transporter, based on the structure-activity relationships of a series of compounds. nih.gov This model helped in understanding the key structural requirements for binding to the transporter. nih.gov
Virtual screening campaigns based on pharmacophore models have been instrumental in identifying novel hits from large chemical databases. This approach allows for the rapid and cost-effective screening of millions of compounds, prioritizing a smaller, more manageable set for experimental testing. The isoxazole scaffold, being a versatile and synthetically accessible moiety, is an attractive component in library design for virtual screening. nih.gov
The table below summarizes key aspects of pharmacophore modeling and virtual screening as applied to related compound classes.
| Compound Class/Target | Pharmacophore Features | Application | Reference |
| Isoxazole-based analogues for System xc- transporter | Aromatic moieties, functional groups for substrate binding | Construction of a pharmacophore model to understand structure-activity relationships. | nih.gov |
| Indole-functionalized isoxazoles | Not specified | In-silico investigation to understand mechanistic and binding modes at catalytic active sites. | researchgate.net |
| General isoxazole derivatives | Isoxazole ring as a core structural unit | Recognized as a key pharmacophore in various drugs with diverse pharmacological activities. | researchgate.netinnovareacademics.in |
The application of pharmacophore modeling and virtual screening to the this compound scaffold could facilitate the discovery of new derivatives with desired biological activities. By defining the key chemical features required for interaction with a specific target, researchers can more efficiently navigate the vast chemical space to identify promising new drug candidates.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2h Isoxazolo 4,5 F Indole Derivatives
Influence of Structural Modifications on Biological Activity and Selectivity
Structural modifications to the core scaffold of indole-isoxazole derivatives have a profound impact on their biological activity and target selectivity. Researchers have systematically altered substituents on both the indole (B1671886) and isoxazole (B147169) components, as well as associated phenyl rings, to probe their effects on potency against various targets, including cancer cell lines and enzymes. nih.govnih.gov
The nature and position of substituents on indole-isoxazole derivatives are critical determinants of their biological efficacy. Studies on various analogs reveal consistent trends related to the electronic and steric properties of these functional groups.
One significant area of investigation has been the substitution on phenyl rings attached to the isoxazole core. For instance, in a series of indole-isoxazole-5-carboxamide hybrids designed for anticancer activity, the substituents on the phenylamidic moiety dramatically influenced cytotoxicity. nih.gov The presence of methoxy (B1213986) groups, particularly a 3,4,5-trimethoxyphenyl moiety, was found to be highly favorable, yielding the most potent compound against multiple cancer cell lines, with an IC50 value of 0.7 µM against Huh7 liver cancer cells. nih.gov This suggests that electron-donating groups on the terminal phenyl ring can significantly enhance activity.
Conversely, other studies have highlighted the importance of electron-withdrawing groups. For example, the presence of a fluorine or trifluoromethyl (CF3) group at the fourth position of a phenyl ring on the isoxazole core was shown to promote cytotoxicity. nih.gov Similarly, in a series of N-((3-phenylisoxazol-5-yl)methyl)-1H-indol-3-yl)methanamine derivatives evaluated as sPLA2 inhibitors, compounds bearing electron-withdrawing groups like fluoro and trifluoromethyl on the phenyl ring demonstrated superior inhibitory activity. ijpsjournal.com
The substitution pattern on the indole ring itself is also crucial. In a study of isoxazole-indole-γ-resorcylic acid scaffolds, N-unsubstituted indoles (Series A) generally showed higher binding affinity to the human estrogen receptor than their N-n-butyl substituted counterparts (Series B). thieme-connect.comthieme-connect.com
The following tables summarize key SAR findings from studies on related indole-isoxazole hybrids:
Table 1: Effect of Phenylamidic Substituents on Cytotoxicity of Indole-Isoxazole Hybrids against Huh7 Cells
| Compound | Phenylamidic Substituent | IC50 (µM) |
|---|---|---|
| 5a | 3,4,5-trimethoxy | 0.7 |
| 5f | 2-methoxy | 9.7 |
| 5g | 3-methoxy | 2.9 |
| 5h | 4-methoxy | 3.5 |
| 5i | 2,3-dimethoxy | 21.5 |
Data sourced from Hawash et al., 2021. nih.gov
Table 2: Effect of Phenyl Substituents on 5-LOX Inhibition by Indole-Functionalized Isoxazoles
| Compound | Phenyl Substituent | 5-LOX Inhibition IC50 (µM) |
|---|---|---|
| 3 | Unspecified | 8.47 |
| C5 | Unspecified | 10.48 |
Data sourced from Rohit et al., 2024. researchgate.net
A pharmacophore model outlines the essential molecular features necessary for biological activity. For indole-isoxazole derivatives, key pharmacophoric elements include hydrogen bond donors and acceptors, hydrophobic regions, and specific spatial arrangements of aromatic rings that facilitate target binding.
Studies on related heterocyclic inhibitors have identified critical interaction points. For example, in a series of trisubstituted isoxazoles, a hydrogen bond donor moiety at the C-5 position of the isoxazole ring was found to be necessary for high potency. nih.gov This feature often engages with main chain carbonyls of the target protein. nih.gov The indole nucleus itself is frequently considered a privileged secondary pharmacophore structure, contributing significantly to binding affinity and selectivity. espublisher.com
In the context of estrogen receptor modulators based on an isoxazole-indole-γ-resorcylic acid scaffold, key interactions involve amino acids such as Arg 394, Glu 353, and Trp 383 within the receptor's binding cavity. thieme-connect.comnih.gov The indole core, flanked by an isoxazole carboxylic acid group and a resorcylic acid group, provides the necessary geometry and functional groups to engage these residues, mimicking the binding of endogenous ligands. thieme-connect.com The ability of the isoxazole ring and its substituents to form specific hydrogen bonds and hydrophobic interactions is a recurring theme in the pharmacophoric profile of these compounds. researchgate.net
Rational Design Strategies for Lead Optimization
Rational design strategies, which leverage structural and computational data, are pivotal for optimizing lead compounds, enhancing their potency and selectivity, and improving their pharmacokinetic properties.
Structure-based drug design utilizes 3D structural information of the biological target, often obtained from X-ray crystallography, to design ligands with improved binding affinity and specificity. For isoxazole-containing compounds, this approach has been successfully employed to guide lead optimization. acs.org
By analyzing the co-crystal structure of an inhibitor bound to its target kinase, for example, medicinal chemists can identify unoccupied pockets and key interaction points within the active site. This knowledge allows for the rational addition or modification of functional groups on the inhibitor to achieve better complementarity. For instance, the design of 9H-pyrimido[4,5-b]indole-containing compounds as BET inhibitors was guided by structural insights, leading to the identification of potent molecules with low nanomolar inhibition of cell growth in leukemia cell lines. acs.org The incorporation of an indole or quinoline (B57606) moiety to the core scaffold was a direct result of structure-based design efforts to enhance binding affinities for the BRD4 bromodomain. acs.org
Although specific crystallographic data for a 2H-Isoxazolo[4,5-f]indole derivative is not yet widely reported, the principles are directly transferable. Obtaining a crystal structure of a lead compound from this class bound to its target would be a critical step, enabling the precise design of next-generation inhibitors with optimized interactions.
Computational chemistry provides powerful tools to guide SAR exploration, predict binding affinities, and understand the molecular basis of ligand-target interactions, thereby reducing the number of compounds that need to be synthesized and tested. researchgate.net
Molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule to a protein target. thieme-connect.comthieme-connect.com In the development of isoxazole-indole derivatives as selective estrogen receptor modulators, docking studies were used to compare the binding patterns of designed compounds with known reference drugs like Raloxifene and Bazedoxifene. thieme-connect.comnih.gov These studies revealed significant similarities in the interactions with key amino acid residues, indicating their potential to act as potent modulators. thieme-connect.comnih.gov
Molecular dynamics (MD) simulations offer a more dynamic view, evaluating the stability of ligand-protein complexes over time. For imidazo-isoxazole derivatives, MD simulations were used to confirm the stability of the most potent compound within the active site of target enzymes, validating the interactions predicted by docking. researchgate.net Such computational studies help to explain the SAR at a molecular level; for example, they can rationalize why a particular substituent enhances activity by showing that it forms a stable hydrogen bond or a favorable hydrophobic contact. nih.gov These in silico methods are invaluable for prioritizing synthetic targets and rationally designing compounds with improved biological profiles. nih.gov
Biological Activity and Mechanistic Elucidation of 2h Isoxazolo 4,5 F Indole Derivatives
In Vitro Assays and Cellular Pathway Interrogation
Antiproliferative and Anticancer Activities
Derivatives of the 2H-Isoxazolo[4,5-f]indole scaffold have demonstrated notable antiproliferative and anticancer properties across a variety of human cancer cell lines. nih.govnih.gov For instance, a series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects. nih.gov Compounds with a 3,4,5-trimethoxyphenyl moiety showed particularly potent activity against several cancer cell lines. nih.gov Specifically, one such compound was highly active against Huh7, Mahlavu, and SNU475 hepatocellular carcinoma cell lines. nih.gov In general, derivatives with methoxy (B1213986) substituents on the phenylamidic portion displayed significant activity against Huh7 cell lines. nih.gov
Some indole-isoxazole hybrids have been reported as potent anticancer agents. nih.gov For example, an isoxazole-2,3-dihydroquinazolinone hybrid was found to be effective against 18 different human cancer cell lines. nih.gov Further research into 5-substituted isoxazole-3-carboxamide (B1603040) derivatives has revealed a biphasic response, indicating either pro- or anti-cancer effects in A549 lung cancer cells. nih.gov
The antiproliferative activity of these compounds has been observed in various cancer cell lines, including leukemia (K562), breast (MCF-7), and prostate (DU145) cancers. nih.gov The presence of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the phenyl ring of the isoxazole (B147169) has been shown to enhance cytotoxic activity. nih.gov
A significant mechanism underlying the anticancer activity of certain this compound derivatives is their ability to inhibit tubulin polymerization. nih.gov Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.
Some isoxazole derivatives have demonstrated potent tubulin polymerization inhibition, with activity comparable to the well-known antitumor agent combretastatin (B1194345) A-4. nih.gov For instance, certain 3,5-bis(3'-indolyl)isoxazoles have exhibited potent in vitro cytotoxic activities and have been shown to inhibit tubulin polymerization. nih.gov The structural features of these molecules allow them to bind to the colchicine (B1669291) binding site on tubulin, thereby preventing its polymerization into microtubules. nih.govresearchgate.net
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many cancers. Some indole (B1671886) derivatives have been shown to suppress the MAPK pathway, contributing to their anticancer effects. nih.gov
One study identified a potent indole derivative that effectively inhibited the ERK signaling pathway, a key component of the MAPK cascade. nih.gov This compound reduced the phosphorylation levels of several key proteins, including ERK1/2, c-Raf, and MEK1/2, in a dose-dependent manner. nih.gov Furthermore, some isoxazole derivatives have been developed as p38 MAPK inhibitors, which can prevent the nuclear translocation of NF-κB and inhibit the MAPK pathway. semanticscholar.orgplos.org
The estrogen receptor alpha (ER-α) is a key driver in the development and progression of a significant portion of breast cancers. Targeting this receptor is a major strategy in breast cancer therapy. While the direct modulation of ER-α by this compound derivatives is an area of ongoing research, the broader class of indole derivatives has shown promise in this area.
Anti-inflammatory Mechanisms (e.g., COX, NF-κB, sPLA2 Inhibition)
Chronic inflammation is a known contributor to the development of various diseases, including cancer. isfcppharmaspire.com Several this compound derivatives have exhibited significant anti-inflammatory properties through the modulation of key inflammatory pathways.
One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed at sites of inflammation. nih.govisfcppharmaspire.com Certain indole-based chalcone (B49325) compounds have been identified as inhibitors of both COX-1 and COX-2. rjpn.org Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active sites of COX enzymes. isfcppharmaspire.com
Another important target is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. nih.gov Some isoxazole derivatives have been shown to prevent the nuclear translocation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes. semanticscholar.org
Furthermore, secreted phospholipase A2 (sPLA2) enzymes, which play a role in the production of inflammatory mediators, are also targeted by these compounds. nih.govrjpn.orgnih.gov Indole-containing isoxazoles have demonstrated significant in vitro and in vivo sPLA2 inhibitory activity. nih.govrjpn.orgresearchgate.net The presence of electron-withdrawing groups on the phenyl ring of the isoxazole has been found to be crucial for potent sPLA2 inhibition. nih.gov
Antimicrobial, Antibacterial, and Antifungal Efficacy
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. humanjournals.com Derivatives of this compound have shown promising activity against a broad spectrum of microbes, including bacteria and fungi. humanjournals.comniscpr.res.in
The antimicrobial activity of these compounds has been evaluated against various strains, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Candida albicans, and Aspergillus niger. niscpr.res.inturkjps.orgnih.gov The minimum inhibitory concentrations (MICs) of some of these derivatives have been found to be significant, in some cases comparable to or even better than standard antimicrobial drugs. turkjps.org
For instance, certain indole-thiadiazole and indole-triazole derivatives have demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). turkjps.org The structure-activity relationship studies have revealed that the nature and position of substituents on the indole and isoxazole rings play a crucial role in determining the antimicrobial potency and spectrum. niscpr.res.innih.gov For example, halogen substitutions on the indole ring have been shown to enhance antibacterial activity. nih.gov
Metabolic Disorder Interventions (e.g., α-amylase, α-glucosidase inhibition)
A key strategy in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which helps control postprandial blood glucose levels. nih.govresearchgate.netmdpi.com Certain isoxazole derivatives have shown promise in this area. For instance, a series of isoxazolidine-isatin hybrids were developed and assessed as dual inhibitors of these enzymes. nih.gov
One particular derivative, 5d , demonstrated significant inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 30.39 ± 1.52 μM and 65.1 ± 3.11 μM, respectively. nih.gov These values were notably more potent than the reference drug, acarbose. Further mechanistic studies revealed that compound 5d acts as a competitive inhibitor for both enzymes. nih.gov The structure-activity relationship (SAR) analysis highlighted the importance of the chloro substituent on the oxoindolin-3-ylidene core for this potent dual inhibitory action. nih.gov
Another study on 5-amino-nicotinic acid derivatives also identified compounds with significant α-amylase and α-glucosidase inhibitory potential, with some exhibiting IC50 values comparable to acarbose. d-nb.info
Table 1: Inhibitory Activity of Isoxazole Derivatives against α-amylase and α-glucosidase
| Compound | α-amylase IC50 (µM) | α-glucosidase IC50 (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| 5d | 30.39 ± 1.52 | 65.1 ± 3.11 | Competitive | nih.gov |
| 5h | 46.65 ± 2.3 | 85.16 ± 4.25 | Not Specified | nih.gov |
| 5f | 55.71 ± 2.78 | 106.77 ± 5.31 | Not Specified | nih.gov |
| Acarbose (Reference) | 296.6 ± 0.825 | 780.4 ± 0.346 | Competitive | nih.gov |
Neurodegenerative Disease Targets (e.g., AChE, BuChE, BACE1 inhibition)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic approach for Alzheimer's disease (AD), aiming to increase acetylcholine (B1216132) levels in the brain. mdpi.com Additionally, targeting the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) can reduce the formation of amyloid-β (Aβ) plaques, a hallmark of AD. nih.govnih.gov
A series of novel indole-isoxazole carbohydrazides were designed and synthesized as multi-target agents for AD. nih.govresearchgate.net Among them, compound 5d emerged as a potent and selective inhibitor of AChE with an IC50 value of 29.46 ± 0.31 µM, showing no significant inhibition of BuChE. nih.govresearchgate.net Kinetic studies indicated a competitive mode of inhibition for AChE. nih.govresearchgate.net Furthermore, this compound displayed promising BACE1 inhibitory activity with an IC50 of 2.85 ± 0.09 µM. nih.govresearchgate.net
Other research has also highlighted the potential of indole-isoxazole hybrids as anti-cholinesterase agents. researchgate.net For instance, certain tetrahydroquinoline-isoxazoline hybrids demonstrated significant inhibitory action against AChE, with compound 5n showing an IC50 value of 4.24 µM and high selectivity over BuChE. mdpi.com
Table 2: Inhibitory Activity of Isoxazole Derivatives against Neurodegenerative Disease Targets
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| 5d (indole-isoxazole) | AChE | 29.46 ± 0.31 | Competitive | nih.govresearchgate.net |
| 5d (indole-isoxazole) | BACE1 | 2.85 ± 0.09 | Not Specified | nih.govresearchgate.net |
| 5n (THQ-isoxazoline) | AChE | 4.24 | Not Specified | mdpi.com |
| 6aa (THQ-isoxazoline) | BuChE | 3.97 | Not Specified | mdpi.com |
Receptor Modulation Studies (e.g., AMPA Receptors, Steroid Hormone Nuclear Receptors, RORγt)
AMPA Receptors
AMPA receptors, a subtype of ionotropic glutamate (B1630785) receptors, are crucial for fast synaptic transmission in the central nervous system. google.com Their modulation presents a therapeutic strategy for conditions involving excessive neuronal activity. google.com Isoxazole-4-carboxamide derivatives have been investigated as potent modulators of AMPA receptors. researchgate.netnih.govmdpi.com
Electrophysiological studies revealed that compounds like CIC-1 and CIC-2 are highly effective inhibitors of AMPA receptor activity, causing an 8-fold and 7.8-fold reduction in whole-cell currents, respectively. nih.govresearchgate.net These compounds were found to profoundly alter the biophysical gating properties, including deactivation and desensitization, of both homomeric and heteromeric AMPA receptor subunits. nih.govnih.gov This suggests their potential in treating conditions like chronic pain where AMPA receptor overactivity is implicated. nih.govresearchgate.net
Steroid Hormone Nuclear Receptors
Steroid hormone receptors, a class of nuclear receptors, are ligand-dependent transcription factors that regulate a multitude of physiological processes. nih.govwikipedia.org Indole derivatives have been explored as modulators of these receptors. google.com
RORγt
The retinoic-acid-receptor-related orphan receptor γt (RORγt) is a key regulator of Th17 cell differentiation and IL-17a production, making it a promising target for autoimmune diseases. nih.govnih.gov Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for RORγt. nih.govacs.orgresearchgate.net
An initial lead compound, FM26 , was optimized to produce derivatives with a nearly 10-fold increase in potency, exhibiting low nanomolar to submicromolar inhibition in coactivator recruitment assays. acs.orgacs.org These compounds effectively reduced IL-17a mRNA production in cellular assays, confirming their inverse agonist activity. acs.org
Molecular Target Identification and Ligand Binding Studies
Enzyme Inhibition Kinetics and Mechanisms
Kinetic studies are crucial for understanding how these derivatives interact with their target enzymes. For instance, the indole-isoxazole carbohydrazide (B1668358) derivative 5d was found to be a competitive inhibitor of AChE. nih.govresearchgate.net This indicates that the compound binds to the active site of the enzyme, directly competing with the natural substrate, acetylcholine. Similarly, the isoxazolidine-isatin hybrid 5d demonstrated a competitive inhibition pattern for both α-amylase and α-glucosidase. nih.gov
Receptor Binding Affinity and Allosteric Modulation
The binding affinity and mode of interaction with receptors are key determinants of a compound's efficacy. For RORγt, trisubstituted isoxazoles were identified as allosteric modulators, binding to a site distinct from the orthosteric (natural ligand) binding pocket. nih.govacs.orgresearchgate.net This allosteric binding was confirmed through co-crystallization studies, which showed the compounds nestled in a pocket formed by helices 3, 4, 11, and 12 of the RORγt ligand-binding domain. nih.govresearchgate.net
Structure-activity relationship studies revealed that a hydrogen bond-donating N-heterocycle at the C-5 position of the isoxazole ring significantly enhanced potency by forming a polar interaction with the protein backbone. acs.org
In the context of cannabinoid receptor 1 (CB1), certain indole-2-carboxamides act as allosteric modulators. acs.orgnih.gov The presence of the indole ring is important for high binding affinity to the allosteric site, while substituents at the C3 position significantly influence the allosteric modulation of the orthosteric ligand binding. nih.gov
Interaction with Cellular Pathways and Signaling Cascades
The biological effects of these compounds are ultimately mediated through their influence on cellular pathways and signaling cascades. For example, RORγt inverse agonists, by inhibiting the receptor, disrupt the Th17/IL-17a pathway, which is central to the pathogenesis of many autoimmune diseases. nih.gov This leads to a reduction in the production of pro-inflammatory cytokines like IL-17a. nih.govacs.org
In another example, the activation of nuclear receptor 4A2 (NR4A2) by bis-indole derivatives leads to the induction of gene expression, highlighting their role in modulating NR4A2-dependent signaling pathways. nih.gov Furthermore, some isoxazole-piperazine hybrids have been shown to induce oxidative stress in cancer cells, leading to apoptosis and cell cycle arrest through the activation of the p53 protein and inhibition of the Akt cell survival pathway. nih.gov
Applications of 2h Isoxazolo 4,5 F Indole in Advanced Chemical Sciences
Development of Fluorescent Probes and Chemical Sensors
The development of fluorescent probes and chemical sensors is a cornerstone of modern analytical chemistry and biomedical research. However, there is currently no specific research available on the application of 2H-Isoxazolo[4,5-f]indole in this domain.
Design Principles for Fluorogenic Systems
The design of fluorogenic systems often relies on established principles such as Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). These mechanisms allow for the creation of "turn-on" or ratiometric fluorescent probes that signal the presence of a specific analyte. While these principles are broadly applicable, their specific implementation and the resulting photophysical properties of a this compound-based fluorophore have not been investigated.
Applications in Biological Imaging and Sensing
Consequently, without foundational research into its fluorescent properties, there are no reported applications of this compound in biological imaging and sensing. The potential for this molecule to serve as a scaffold for novel biosensors remains an open question for future research.
Functional Materials and Optoelectronic Applications
The unique electronic and structural characteristics of fused heterocyclic systems often make them promising candidates for functional materials and optoelectronic devices. However, the potential of this compound in these areas is yet to be realized.
Nonlinear Optical (NLO) Properties and Optical Storage
Nonlinear optical (NLO) materials are crucial for a range of technologies, including optical data storage and telecommunications. The NLO properties of a molecule are governed by its hyperpolarizability, which is often enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While the indole (B1671886) and isoxazole (B147169) moieties can be part of such systems, no studies have been published on the NLO properties of this compound.
Dyes and Pigments
The chromophoric properties of a molecule determine its potential use as a dye or pigment. These properties are intrinsically linked to the electronic transitions within the molecule. The color and intensity of a compound are dictated by its absorption and emission spectra. The specific spectroscopic data for this compound that would be necessary to evaluate its potential as a dye or pigment are not currently available in the scientific literature.
Role in Catalysis and Method Development
Heterocyclic compounds can play a vital role in catalysis, either as ligands for metal catalysts or as organocatalysts themselves. They can also be instrumental in the development of new synthetic methodologies. At present, there is no research detailing the use of this compound in any catalytic capacity or as a key component in the development of novel chemical reactions.
Future Directions, Challenges, and Emerging Paradigms in 2h Isoxazolo 4,5 F Indole Research
Unexplored Synthetic Frontiers and Methodological Innovations
The synthesis of complex heterocyclic systems like 2H-Isoxazolo[4,5-f]indole is often challenging, which in turn limits the exploration of their chemical and biological space. Future progress hinges on developing more efficient and versatile synthetic methodologies.
A significant hurdle in the study of fused isoxazole (B147169) systems is the limited structural diversity achievable with current synthetic methods. researchgate.net Many existing routes to isoxazole-containing hybrids are effective for specific substitution patterns but lack the flexibility to generate a broad library of analogues. researchgate.netrsc.org To fully explore the structure-activity relationships (SAR) of the this compound core, new synthetic strategies are required.
Future research should focus on:
Late-Stage Functionalization: Developing methods for C-H activation to directly modify the indole (B1671886) and isoxazole rings of the pre-formed scaffold. This would allow for the rapid generation of derivatives from a common intermediate.
Novel Cycloaddition Strategies: Exploring unconventional precursors and catalysts for the [3+2] cycloaddition reaction that forms the isoxazole ring, potentially enabling access to previously inaccessible regioisomers. rsc.orgnih.gov
Diversity-Oriented Synthesis: Designing synthetic pathways that can generate a wide range of structurally distinct this compound analogues, rather than focusing on a single target molecule. This approach is crucial for screening and identifying compounds with desirable properties. nih.gov
Traditional batch synthesis methods often face challenges with scalability, safety, and precise control over reaction parameters, particularly for complex multi-step syntheses. dokumen.pub Advanced reaction engineering, especially the adoption of continuous flow chemistry, offers a transformative approach to synthesizing this compound derivatives. sci-hub.se
Flow chemistry provides several advantages:
Enhanced Safety: Hazardous intermediates or reactive species can be generated and consumed in situ, minimizing risk. dokumen.pub
Precise Control: Superior heat and mass transfer in microreactors allows for precise control over reaction time, temperature, and mixing, often leading to higher yields and purities. dokumen.pubmdpi.com
Process Intensification: Flow systems can accelerate reactions that are slow in batch processing and enable access to novel reaction conditions (e.g., high temperature/pressure), opening up new synthetic possibilities. sci-hub.se
Automation and Scalability: Flow setups are readily automated, facilitating rapid optimization of reaction conditions and straightforward scaling for the production of larger quantities of material. mdpi.com
The application of flow chemistry to the synthesis of isoxazoles and other heterocycles is an emerging field that holds immense promise for the efficient and sustainable production of this compound libraries. sci-hub.semdpi.com
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. For a scaffold like this compound, where empirical exploration is resource-intensive, in silico methods can provide invaluable guidance.
Computational methods are instrumental in accelerating the discovery of new drugs and materials by predicting molecular properties and interactions, thereby reducing the number of compounds that need to be synthesized and tested. nih.gov For the this compound scaffold, predictive modeling can be applied to:
Drug Discovery:
Target Identification: Docking studies can predict the binding affinity of virtual this compound libraries against various biological targets, such as kinases, enzymes, and receptors, which are often implicated in diseases like cancer. nih.govnih.gov
Pharmacokinetic Prediction: Quantitative Structure-Activity Relationship (QSAR) models can forecast ADME (absorption, distribution, metabolism, excretion) properties, helping to prioritize compounds with drug-like characteristics. nih.gov
Material Science:
Electronic Properties: Density Functional Theory (DFT) calculations can be used to predict the electronic and photophysical properties (e.g., HOMO/LUMO levels) of novel derivatives, guiding the design of new organic semiconductors or fluorescent materials. nih.gov
| Computational Technique | Application Area | Predicted Properties for this compound |
| Molecular Docking | Drug Discovery | Binding affinity to protein targets (e.g., kinases, enzymes) |
| QSAR | Drug Discovery | Bioactivity, Toxicity, ADME properties |
| DFT | Material Science | Electronic structure, HOMO/LUMO energies, Optical properties |
| Molecular Dynamics | Drug/Material Science | Conformational stability, Ligand-receptor interactions |
Machine learning (ML) is rapidly emerging as a tool to navigate the vast complexity of chemical synthesis. tuwien.at Instead of relying solely on chemical intuition, ML algorithms can learn from existing reaction data to predict outcomes and suggest optimal synthetic pathways. nih.govresearchgate.net
For this compound, this data-driven approach could:
Predict Reaction Yields: Train ML models to predict the success and yield of a proposed synthetic step based on reactants, reagents, and conditions. researchgate.net
Optimize Reaction Conditions: Utilize algorithms to efficiently explore the high-dimensional parameter space of a reaction (e.g., solvent, temperature, catalyst) to identify the optimal conditions for synthesis. tuwien.at
Retrosynthetic Analysis: Employ AI-powered tools to propose novel and efficient retrosynthetic routes to complex this compound targets, potentially uncovering pathways that a human chemist might overlook.
The successful implementation of ML requires large, high-quality datasets, the creation of which should be a priority for future experimental work on this scaffold.
New Biological and Therapeutic Avenues (Pre-clinical, Mechanistic Focus)
While the specific biological profile of this compound is not yet established, the activities of related indole and isoxazole-containing compounds suggest several promising therapeutic areas for investigation. nih.govsymc.edu.cn Future research should focus on pre-clinical and mechanistic studies to uncover and validate these potential applications.
Drawing parallels from related scaffolds, potential biological activities to explore include:
Anticancer Activity: Indole-isoxazole hybrids have demonstrated cytotoxicity against various cancer cell lines, including liver, breast, and colon cancer. nih.govnih.gov Mechanistic investigations could probe whether this compound derivatives can act as:
Kinase Inhibitors: Many indole hybrids target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov
Tubulin Polymerization Inhibitors: Several isoxazole derivatives are known to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: The IDO1 enzyme is a key target in cancer immunotherapy, and related isoxazolopyrimidinones have shown inhibitory activity. nih.gov
Anti-inflammatory Effects: The indole nucleus is a core component of anti-inflammatory drugs, and various isoxazole derivatives also exhibit this activity. nih.govtandfonline.com Mechanistic studies could explore the inhibition of key inflammatory mediators like cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.
Neuroprotective Properties: Both indole and isoxazole motifs are found in compounds being investigated for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Potential mechanisms include the inhibition of protein aggregation (e.g., Aβ, α-synuclein) or antioxidant effects. nih.gov
A focused pre-clinical screening of this compound derivatives against a panel of cancer cell lines and key enzymes is a critical first step toward validating these therapeutic hypotheses.
Targeting Novel Disease Pathways
While the anticancer properties of isoxazole and indole derivatives are well-documented, emerging research is focused on leveraging the this compound scaffold and related hybrids to modulate novel biological targets implicated in other complex diseases. These explorations open up new therapeutic possibilities in neurodegeneration and inflammatory conditions.
Neurodegenerative Diseases: The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug discovery. mdpi.com The indole nucleus, being a core structure in many neuroactive compounds, makes its fusion with the isoxazole ring an attractive strategy. mdpi.comnih.gov Researchers are designing indole-isoxazole hybrids to target key enzymes and pathways involved in the progression of these disorders. For instance, studies on methyl indole-isoxazole carbohydrazide (B1668358) derivatives have identified compounds with potent and selective inhibitory activity against acetylcholinesterase (AChE), a primary target in Alzheimer's therapy. researchgate.net One such derivative, compound 5d , demonstrated competitive inhibition of AChE and also showed promising inhibitory potential against BACE1, another key enzyme in Alzheimer's pathology. researchgate.net This dual-targeting capability is a promising direction for developing more effective treatments. researchgate.net Other research has focused on creating N-(2-(1H-indol-3-yl)ethyl)-5-arylisoxazole-3-carboxamides, with specific derivatives showing good inhibitory action against both acetylcholinesterase and butyrylcholinesterase (BuChE). researchgate.net
Inflammatory Diseases and Kinase Inhibition: Chronic inflammation is an underlying factor in numerous diseases, including cancer and neurodegeneration. nih.gov The p38α mitogen-activated protein (MAP) kinase is a crucial component in the signal transduction of severe inflammatory responses. nih.gov Certain 3,4-diaryl isoxazoles have been identified as potent dual inhibitors of p38α MAP kinase and casein kinase 1δ (CK1δ), highlighting the potential of the isoxazole scaffold in developing anti-inflammatory agents. nih.govmdpi.com The inhibition of cyclooxygenase (COX) enzymes is another established strategy for managing inflammation. The design of highly selective COX-1 inhibitors based on an isoxazole core is being explored as a therapeutic approach for neuro-inflammation-derived neurodegenerative diseases. nih.gov Furthermore, secretory phospholipase A2 (sPLA2) inhibitors are recognized for their therapeutic potential in treating inflammatory diseases and cancer; indole-containing isoxazoles have shown significant sPLA2 inhibitory activity. nih.gov
| Compound/Derivative Class | Novel Disease Pathway/Target | Key Research Finding | Citation |
|---|---|---|---|
| Methyl indole-isoxazole carbohydrazides (e.g., Compound 5d ) | Alzheimer's Disease (AChE and BACE1 Inhibition) | Compound 5d showed potent and selective inhibition of AChE (IC50 = 29.46 µM) and promising BACE1 inhibition (IC50 = 2.85 µM). | researchgate.net |
| N-(2-(1H-indol-3-yl)ethyl)-5-(2-chlorophenyl) isoxazole-3-carboxamide (B1603040) (4b ) | Alzheimer's Disease (Cholinesterase Inhibition) | Demonstrated the best anti-cholinesterase activity among the synthesized series of novel indole-isoxazole hybrids. | researchgate.net |
| 3,4-Diaryl isoxazoles | Inflammatory Diseases (p38α MAP kinase and CK1δ Inhibition) | Identified as highly potent dual inhibitors of p38α and CK1δ, key kinases in inflammatory signal transduction. | nih.govmdpi.com |
| Indole-containing isoxazoles | Inflammatory Diseases & Cancer (sPLA2 Inhibition) | Compounds with electron-withdrawing groups exhibited excellent inhibitory activity against secretory phospholipase A2 (sPLA2). | nih.gov |
Strategies for Combating Molecular-Level Drug Resistance
The development of drug resistance is a major obstacle in cancer chemotherapy, rendering many effective drugs obsolete over time. researchgate.netsemanticscholar.org The creation of hybrid molecules, which combine two or more pharmacologically active scaffolds, is an emerging strategy to overcome resistance. mdpi.commdpi.com This approach can lead to compounds with multiple mechanisms of action, making it more difficult for cancer cells to develop resistance. The this compound framework is well-suited for this strategy.
Dual-Target and Multi-Target Inhibitors: A key mechanism of resistance, particularly in targeted therapies, is the mutation of the target protein, such as the Epidermal Growth Factor Receptor (EGFR). rsc.org To combat this, researchers are designing dual inhibitors that can target both the original kinase and its mutated forms, or simultaneously inhibit a separate, compensatory signaling pathway. For example, indole-based hybrids have been developed as dual inhibitors of EGFR (including the resistant T790M mutant) and c-Met kinase. rsc.org Similarly, pyrazolyl-s-triazine compounds incorporating an indole motif have been designed as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2). nih.gov This multi-targeted approach reduces the likelihood of resistance emerging through a single pathway mutation.
Structural Modification and Novel Scaffolds: Systematic structural modification of the isoxazolo-indole core allows for the development of compounds that can evade known resistance mechanisms. By altering substituents on the fused ring system, chemists can optimize binding interactions and potentially inhibit targets that have become resistant to first-generation drugs. rsc.org The synthesis of novel fused heterocyclic systems, such as isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles, has yielded compounds with potent anticancer activity against multiple human cancer cell lines, including those that are typically hard to treat. nih.gov The introduction of a pyrrolo[3,2-d]isoxazole moiety into the 3-position of an indole nucleus also led to a significant cytotoxic effect against resistant cancer cell lines. clockss.org These findings underscore the value of exploring novel fused ring systems based on the isoxazolo-indole template to stay ahead of evolving resistance mechanisms.
| Compound/Derivative Class | Strategy for Combating Resistance | Mechanism/Key Finding | Citation |
|---|---|---|---|
| Indole-based hybrids (e.g., Hybrid 13a, 13b, 13c ) | Dual Kinase Inhibition | Designed as dual inhibitors of EGFR (including T790M and L858R mutations) and c-Met kinase to overcome resistance. | rsc.org |
| Pyrrolo[3,2-d]isoxazole-indole hybrid (Compound 5 ) | Novel Scaffold Design | Introduction of a pyrrolo[3,2-d]isoxazole group to the indole ring resulted in a hybrid with significant cytotoxic effects against HCT-116 and PC3 cancer cells. | clockss.org |
| Indole-oxadiazole-coupled isoxazoles (e.g., 6g, 6m ) | Targeting Resistant Breast Cancer | Showed enhanced efficacy against MCF-7 and MDA-MB-231 breast cancer cell lines compared to erlotinib, with potent EGFR inhibition. | rsc.org |
| Isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles (e.g., Compounds 24, 25 ) | Broad-Spectrum Cytotoxicity | Displayed potent anticancer activity comparable to cisplatin (B142131) against HeLa, MCF-7, and NCI-H460 (lung cancer) cell lines. | nih.gov |
Concluding Remarks on the Research Landscape of 2h Isoxazolo 4,5 F Indole
Summary of Key Research Advancements
Research into isoxazole-indole hybrids has led to significant advancements, primarily in the synthesis of novel derivatives and the evaluation of their biological potential. The indole (B1671886) scaffold itself is a core component of many compounds with demonstrated anti-inflammatory, anticancer, and antiviral properties. researchgate.netrjpn.org When combined with the isoxazole (B147169) moiety, which also exhibits a wide spectrum of bioactivity, the resulting compounds often show enhanced or unique pharmacological profiles. researchgate.netnih.gov
Key advancements in this field include:
Synthetic Strategies: The development of efficient synthetic routes has been crucial. One of the most effective methods for creating the isoxazole or isoxazoline (B3343090) ring is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes. acgpubs.org This method has been widely used to synthesize a variety of tetrahydroisoxazole and isoxazole derivatives. acgpubs.org Other methods, such as the base-catalyzed condensation of nitroacetic esters and the reaction of hydroxylamine (B1172632) hydrochloride with chalcones, have also been employed to produce diverse isoxazole-containing molecules. nih.govscholarsresearchlibrary.com
Anticancer Activity: A major focus of research has been the anticancer potential of these compounds. espublisher.com Studies have shown that indole-isoxazole hybrids can exhibit significant cytotoxic activity against various human cancer cell lines. For instance, certain diarylisoxazoles with an indole group at either the 3- or 5-position of the isoxazole core have been evaluated for their pro-apoptotic antitumor activity. nih.gov In one study, a series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and tested against hepatocellular carcinoma cell lines, with some compounds showing potent activity with IC₅₀ values in the micromolar range. nih.gov Specifically, the compound bearing a 3,4,5-trimethoxyphenyl moiety was identified as a highly active agent against Huh7, Mahlavu, and SNU475 cancer cells. nih.gov The mechanism of action for some of these hybrids is believed to involve the inhibition of tubulin polymerization, a validated target in cancer therapy. nih.gov
Anti-inflammatory and Analgesic Properties: The linkage of isoxazole moieties to an indole nucleus has yielded compounds with notable anti-inflammatory and analgesic effects. scholarsresearchlibrary.com Research has demonstrated that certain indolyl-isoxazoles exhibit good anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov A study on a series of 4-(3-(3-(4-substituted phenyl)-4,5-dihydroisoxazol-5-yl)-1H-indol-2-yl)phenol derivatives found that compounds with 4-chloro, 4-trifluoromethyl, and 4-methyl phenyl substitutions showed significant analgesic activity. scholarsresearchlibrary.com Furthermore, some indole-containing isoxazoles have been identified as potent inhibitors of secretory phospholipase A2 (sPLA₂), an enzyme implicated in inflammatory diseases and cancer. rjpn.orgnih.gov
The table below summarizes selected research findings on the biological activities of various indole-isoxazole derivatives.
| Compound/Derivative Class | Biological Activity | Key Findings |
| Indole-3-isoxazole-5-carboxamides | Anticancer | Potent activity against hepatocellular carcinoma cell lines (HepG2, Huh7, SNU475), with IC₅₀ values as low as 0.7 µM. nih.gov |
| Indolyl-isoxazoles | Anti-inflammatory | Exhibited 36.6% to 73.7% reduction in edema in a rat paw model. nih.gov |
| 4-(3-(3-(4-substituted phenyl)-4,5-dihydroisoxazol-5-yl)-1H-indol-2-yl)phenols | Analgesic | Derivatives with 4-chloro, 4-trifluoromethyl, and 4-methyl phenyl groups showed significant analgesic effects. scholarsresearchlibrary.com |
| Indole-containing isoxazoles | sPLA₂ Inhibition | Compounds with electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring displayed excellent sPLA₂ inhibitory activity. rjpn.orgnih.gov |
| Pyridinyl-4,5-2H-isoxazole derivatives | Anticancer | Compounds with hydrophobic groups on the phenyl ring showed potent activity against MCF-7, HepG2, and HeLa cell lines. nih.gov |
| (3aS,4S,4aR,7aS,8S,8aS)-6-(4-(1-acetyl-5-(4-(aryl/heteroaryl))-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-3-methyl-4,4a,8,8a-tetrahydro-3aH-4,8-methanoisoxazolo[4,5-f]isoindole-5,7(6H,7aH)-dione | Synthesis | Novel hybrid molecules containing pyrazole (B372694) and isoxazole rings were successfully synthesized and characterized. acgpubs.org |
Overall Significance and Outlook for the Field
The research into 2H-Isoxazolo[4,5-f]indole and related indole-isoxazole hybrids holds considerable significance for medicinal chemistry and drug discovery. The combination of these two pharmacologically important heterocycles provides a robust scaffold for designing novel molecules with the potential to address complex diseases. nih.govresearchgate.net The versatility of this scaffold allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for developing new therapeutic agents. researchgate.net
The primary significance lies in the potential to develop new anticancer drugs. researchgate.netespublisher.com Many existing cancer therapies are limited by drug resistance and off-target toxicity. The unique structures of indole-isoxazole hybrids offer the possibility of novel mechanisms of action, such as the dual inhibition of multiple signaling pathways or the targeting of specific cancer-related enzymes like sPLA₂. nih.govnih.gov
Future Outlook:
The outlook for the field is promising, with several avenues for future exploration:
Expansion of Biological Targets: While much of the focus has been on cancer and inflammation, the broad bioactivity of the indole and isoxazole rings suggests that these hybrids could be effective against other targets. researchgate.net Future research should explore their potential as antimicrobial, antiviral, neuroprotective, and antidiabetic agents. nih.govresearchgate.net
Rational Drug Design: Advances in computational chemistry, including molecular docking and structure-activity relationship (SAR) studies, will be crucial for the rational design of new derivatives. rsc.orgacs.org These tools can help predict the binding affinity of compounds to specific biological targets, guiding the synthesis of more potent and selective molecules.
Development of Multi-Targeted Agents: The inherent nature of the hybrid scaffold is well-suited for the development of multi-targeted therapies, which can be more effective against complex diseases like cancer. researchgate.net
Green Synthesis: A continuing trend will be the development of more environmentally benign synthetic procedures that offer high yields, mild reaction conditions, and easier work-up. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 2H-Isoxazolo[4,5-f]indole derivatives?
The synthesis of this compound derivatives often involves cyclization reactions. For example, PHOXI (a structurally related compound) was synthesized from 5-hydroxyindole and benzylamine via a modified Boger procedure, confirmed by NMR and detailed in supporting protocols . Alternative strategies for similar heterocycles include transition metal-catalyzed reactions and reductive cyclization, which may be adapted for this scaffold .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation typically employs a combination of NMR spectroscopy, mass spectrometry (MS), and X-ray crystallography. For example, imidazo[4,5-f]phenanthroline derivatives were characterized using , NMR (liquid and solid-state), IR, and single-crystal X-ray diffraction, with yields ranging from 64% to 84% . Melting points (e.g., 193–198°C for indole-3-carboxaldehyde) and InChI keys are also critical for validation .
Q. What solvents or conditions optimize the derivatization of indole-based compounds under biological conditions?
Acetic acid reflux (3–5 hours) is a common method for synthesizing indole-thiazole hybrids, as demonstrated in the preparation of 3-formyl-1H-indole-2-carboxylic acid derivatives. Microwave irradiation has also been used to enhance reaction efficiency for indole-triazole hybrids, reducing reaction times compared to conventional heating .
Advanced Research Questions
Q. What methodologies are used to study the DNA-binding interactions of this compound derivatives?
Spectroscopic techniques like UV-Vis titration, fluorescence quenching, and circular dichroism (CD) are employed to determine binding constants () and modes (e.g., intercalation or groove binding). For instance, imidazo[4,5-f]phenanthroline derivatives showed binding constants in the range of with calf thymus DNA (ctDNA), confirmed via ethidium bromide displacement assays .
Q. How do structural modifications influence the mutagenic potential of this compound analogs?
Methyl or phenyl substitutions on the heterocyclic core can alter mutagenicity. For example, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is classified as a Group 2B carcinogen by IARC due to its DNA adduct formation, detected via -postlabeling . Comparative studies using Salmonella typhimurium TA98/TA100 strains reveal structure-activity relationships, where electron-withdrawing groups often reduce mutagenic potency .
Q. What analytical techniques are suitable for quantifying trace heterocyclic amines in complex matrices?
Ultra-performance liquid chromatography coupled with ion trap multistage mass spectrometry (UPLC/MS) or diode-array detection (DAD) at specific wavelengths (e.g., 228 nm for AαC, 253 nm for IQ) enables sensitive quantification. For airborne cooking by-products, solid-phase extraction followed by LC-MS/MS detected heterocyclic amines at concentrations as low as 3 ng/g .
Q. How can synthetic yields be improved for this compound derivatives with sterically hindered substituents?
Catalyst screening (e.g., Pd/C for reductive cyclization) and solvent optimization (e.g., DMF/acetic acid mixtures for recrystallization) enhance yields. Microwave-assisted synthesis has achieved >80% yields for imidazo[4,5-f]phenanthroline derivatives, compared to 64–84% via conventional methods . Contradictions in yield data may arise from substituent electronic effects or purification protocols .
Q. What computational tools aid in retrosynthetic planning for novel this compound analogs?
AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose one-step synthetic routes. These tools prioritize precursor plausibility (>0.01 threshold) and multi-reaction feasibility, validated by experimental data such as InChI key generation and melting point consistency .
Methodological Considerations
Q. How are DNA adducts of this compound derivatives characterized in toxicological studies?
-postlabeling and UPLC/MS identify adducts like -(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC). Cross-reactivity studies using monoclonal antibodies ensure specificity, with negative controls (e.g., non-reactive adducts from Trp-P-1) confirming assay validity .
Q. What strategies mitigate contradictions in reported biological activities of this compound derivatives?
Meta-analyses of dose-response curves (e.g., 100 nM–5 μM ranges in neurotoxicity assays) and standardized protocols (e.g., pH 7.4 for DNA-binding studies) reduce variability. Discrepancies in antimicrobial activity may arise from strain-specific susceptibility or solvent effects (e.g., DMSO vs. aqueous solutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
